molecular formula C8H9N3O B1279528 1-(azidomethyl)-2-methoxybenzene CAS No. 300823-47-6

1-(azidomethyl)-2-methoxybenzene

Cat. No.: B1279528
CAS No.: 300823-47-6
M. Wt: 163.18 g/mol
InChI Key: MQRIYFPVICULQP-UHFFFAOYSA-N
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Description

Significance of Aryl Azides in Modern Organic Synthesis

Aryl azides, organic compounds containing the azide (B81097) functional group (–N₃) attached to an aromatic ring, are exceptionally useful intermediates in organic synthesis. eurekaselect.comwikipedia.org Their utility stems from the unique reactivity of the azide group, which can undergo a variety of transformations to introduce nitrogen-containing functionalities. rsc.orgnih.gov Historically, their application was somewhat limited due to safety concerns associated with low molecular weight azides; however, the development of robust and reliable reactions has cemented their importance in the chemist's toolkit. wikipedia.org

One of the most prominent applications of aryl azides is in the realm of "click chemistry," a concept introduced by K. Barry Sharpless. eurekaselect.commedchemexpress.com Specifically, aryl azides are key participants in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com These reactions are known for their high efficiency, reliability, and biocompatibility, enabling the facile synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and material science. wikipedia.orgmedchemexpress.com

Furthermore, aryl azides serve as important precursors to primary amines. The Staudinger reaction, which involves the reaction of an azide with a phosphine (B1218219) like triphenylphosphine (B44618), provides a mild and efficient method for their reduction to amines. wikipedia.orgnih.gov This transformation is particularly valuable in the synthesis of complex molecules where other reduction methods might be incompatible with sensitive functional groups. sigmaaldrich.com Beyond simple amine synthesis, azides can be converted into a variety of other nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and natural products. nih.gov The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo various insertion or rearrangement reactions to build complex molecular architectures. nih.govdiva-portal.org Modern synthetic methodologies, including flow chemistry, have been developed to handle the synthesis of aryl azides more safely and efficiently, further expanding their accessibility and application in research. rsc.org

Overview of the Azidomethyl Functional Group in Pharmaceutical and Material Sciences

The azidomethyl group (–CH₂N₃) is a critical functional moiety that acts as a powerful tool in both pharmaceutical and material sciences. Its significance lies in its ability to serve as a compact and highly reactive chemical handle for bioconjugation and molecular assembly. medchemexpress.comacs.org The azide within the azidomethyl group retains the versatile reactivity seen in aryl azides, particularly its utility in click chemistry reactions. medchemexpress.com

In pharmaceutical sciences and medicinal chemistry, the azidomethyl group is frequently incorporated into molecules to facilitate their linkage to other biomolecules such as proteins, nucleic acids, or lipids. medchemexpress.comnih.gov This "click" functionality is instrumental in drug discovery for applications like creating antibody-drug conjugates, developing diagnostic probes, and in proteomics for identifying protein interactions. organic-chemistry.org For instance, quinolizidine (B1214090) derivatives containing an azidomethyl group are used as precursors for synthesizing biologically active quinolizine triazoles, highlighting their importance in creating new therapeutic agents. mdpi.com

In material science, the azidomethyl group is integral to the development of advanced functional materials. A notable application is in the synthesis and post-synthetic modification (PSM) of metal-organic frameworks (MOFs). acs.org By incorporating linkers bearing an azidomethyl group, such as 2-(azidomethyl)terephthalic acid, researchers can create MOFs with pendant azide functionalities. These can then be easily modified using click chemistry to introduce new properties or functionalities into the porous material. acs.org The azidomethyl group is also a component of high-energy materials. Polymers and plasticizers containing azidomethyl groups, such as poly(3-azidomethyl-3-methyloxetane) (poly-AMMO), are investigated as energetic binders and components in propellants due to their high nitrogen content and energetic properties. mdpi.com

Table 1: Physicochemical Properties of 1-(azidomethyl)-2-methoxybenzene and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 20442-97-1 C₈H₉N₃O 163.18
Anisole (Methoxybenzene) 100-66-3 C₇H₈O 108.14
Benzyl (B1604629) azide 622-79-7 C₇H₇N₃ 133.15
1-Azido-2-methoxybenzene 20442-97-1 C₇H₇N₃O 149.15

Note: Data sourced from PubChem and other chemical databases. nih.govnih.govnist.govwikipedia.orgchemicalbook.com The CAS number 20442-97-1 is listed for 1-Azido-2-methoxybenzene in PubChem, while some synthesis papers may refer to the isomeric this compound under different experimental contexts.

Table 2: List of Chemical Compounds Mentioned

Chemical Name
This compound
1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene
1-(azidomethyl)octahydro-2H-quinolizine
1-Azido-2-methoxybenzene
1,2,3-triazoles
2-(azidomethyl)terephthalic acid
2-amino-2-ethyl-1,3-propanediol
Anisole
Benzyl azide
Diphenyl phosphoryl azide
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
Phenylacetaldehyde
Poly(3-azidomethyl-3-methyloxetane) (poly-AMMO)
Sodium azide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azidomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-7(8)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIYFPVICULQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460437
Record name Benzene, 1-(azidomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300823-47-6
Record name Benzene, 1-(azidomethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Azidomethyl 2 Methoxybenzene

Direct Azidation Routes

Direct azidation methods are frequently employed for the synthesis of organic azides due to their straightforward nature. These typically involve the reaction of a nucleophilic azide (B81097) source with an electrophilic carbon atom.

A common and effective method for synthesizing benzylic azides is the nucleophilic substitution of a halogen atom on a benzylic carbon with an azide anion. This approach takes advantage of the reactivity of benzylic halides.

The synthesis of 1-(azidomethyl)-2-methoxybenzene can be readily accomplished by treating its chlorinated precursor, 1-(chloromethyl)-2-methoxybenzene, with sodium azide (NaN₃). This reaction is a classic example of a nucleophilic substitution, where the azide ion (N₃⁻) displaces the chloride ion.

A general procedure involves dissolving the benzyl (B1604629) halide precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF), followed by the addition of sodium azide. derpharmachemica.comrsc.org The reaction mixture is typically stirred for several hours, often at room temperature, to ensure complete conversion. rsc.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated through an aqueous workup to remove the inorganic salts and excess reagents, followed by extraction with an organic solvent. rsc.org Purification of the resulting this compound is then performed, commonly via column chromatography on silica gel. rsc.org

Table 1: Representative Reaction Conditions for Benzyl Azide Synthesis

Parameter Condition Source
Starting Material Benzyl bromide or chloride rsc.org
Reagent Sodium Azide (NaN₃) derpharmachemica.comrsc.org
Solvent Dimethylformamide (DMF) derpharmachemica.comrsc.org
Temperature Room Temperature to 90°C derpharmachemica.com
Reaction Time ~12 hours rsc.org
Workup Dilution with H₂O, extraction with diethyl ether rsc.org

The conversion of benzyl halides to benzyl azides is a well-established transformation in organic synthesis. Benzyl halides are particularly reactive towards nucleophilic substitution because the benzene ring stabilizes the transition state of the reaction. rajdhanicollege.ac.inspcmc.ac.in For primary benzylic halides, such as 1-(chloromethyl)-2-methoxybenzene, the reaction typically proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgucalgary.ca

In the Sₙ2 pathway, the azide nucleophile attacks the electrophilic benzylic carbon at the same time as the halide leaving group departs. libretexts.org This concerted mechanism leads to an inversion of stereochemistry if the carbon is chiral. The reaction rate is influenced by several factors, including the nature of the leaving group (I > Br > Cl > F), the strength of the nucleophile, and the solvent. The azide ion is an effective nucleophile for this transformation. libretexts.org Polar aprotic solvents like DMF or DMSO are often used as they solvate the cation (e.g., Na⁺) but not the nucleophilic anion, thus enhancing its reactivity. wiley-vch.de

Secondary and tertiary benzylic halides can also react via an Sₙ1 mechanism, which involves the formation of a resonance-stabilized benzylic carbocation intermediate. ucalgary.ca However, for primary substrates, the Sₙ2 pathway is dominant. ucalgary.ca

To address safety concerns associated with the handling of azides, which can be explosive, automated synthesis methods have been developed. cam.ac.uk These protocols often utilize flow chemistry, where reagents are continuously pumped through a reactor. cam.ac.uk This approach allows for better control over reaction parameters such as temperature and reaction time, and the small reaction volumes at any given moment minimize safety risks.

Automated systems can be designed for the conversion of various functional groups into azides. For instance, processes have been developed for the conversion of primary amines to organic azides using pre-packed capsules containing all necessary reagents. nih.gov Another automated approach involves using monolithic azide reagents in flow reactors, which can efficiently convert alkyl halides to the corresponding azides. cam.ac.uk These methods offer a safer, more reproducible, and scalable way to produce alkyl and benzyl azides. cam.ac.uknih.gov

Nucleophilic Substitution of Halogenated Precursors

Indirect Synthetic Pathways

Besides direct substitution, this compound can be synthesized through multi-step sequences that involve the transformation of other functional groups into the azide.

An indirect route to benzylic azides involves the use of N-triftosylhydrazones as precursors. rsc.org N-sulfonylhydrazones, in general, are known to be stable and versatile precursors for diazo compounds. acs.orgresearchgate.netnih.gov Specifically, N-triftosylhydrazones, derived from the corresponding aldehydes or ketones, can undergo a transition-metal-free azide insertion reaction.

In this methodology, the N-triftosylhydrazone of 2-methoxybenzaldehyde would be treated with an azide source like trimethylsilyl azide (TMSN₃). rsc.org The reaction proceeds under mild conditions and demonstrates high efficiency and tolerance for various functional groups. rsc.org Mechanistic studies suggest that the reaction involves the formation of a diazo intermediate, which then reacts with the azide ion to eliminate nitrogen gas and form the final benzylic azide product. rsc.org This pathway is advantageous as it avoids the use of potentially unstable halogenated precursors.

Table 2: Comparison of Synthetic Routes

Feature Nucleophilic Substitution Transformation from N-Triftosylhydrazones
Precursor 1-(chloromethyl)-2-methoxybenzene N-Triftosylhydrazone of 2-methoxybenzaldehyde
Key Reagent Sodium Azide (NaN₃) Trimethylsilyl azide (TMSN₃)
Mechanism Sₙ2 Nucleophilic Substitution Diazo intermediate, N₂ elimination
Advantages Direct, one-step from halide Mild conditions, high functional group tolerance
Considerations Halogenated precursor required Multi-step precursor synthesis

Conversion from Diazonium Salts

The conversion of diazonium salts to azides represents a foundational and widely utilized method in organic chemistry, particularly for the synthesis of aryl azides. scielo.brresearchgate.net This chemical transformation is a two-step process that begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium group with an azide ion. scielo.brresearchgate.net

Diazotization: A primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures, usually between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. scielo.br

Azidation: The aqueous solution of the freshly prepared diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). The highly labile diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by the azide nucleophile (N₃⁻) to form the corresponding aryl azide, releasing nitrogen gas in the process. researchgate.net

Experimental and computational studies suggest that the reaction between the diazonium cation and the azide anion proceeds via a stepwise mechanism through an acyclic zwitterionic intermediate. diva-portal.orgrsc.org The low energy barriers associated with this pathway account for the typically fast and efficient nature of the reaction. diva-portal.org

While this method is the primary route for synthesizing aryl azides (where the azide group is directly attached to the aromatic ring), it is not the standard procedure for preparing benzylic azides such as this compound. Benzylic azides are more commonly and efficiently synthesized via nucleophilic substitution of a benzyl halide (e.g., 2-methoxybenzyl bromide) with an azide salt.

However, the principles of diazonium chemistry provide a robust framework for introducing the azide functionality onto an aromatic core. The versatility of this method is demonstrated by its applicability to a wide range of substituted anilines, including those with both electron-donating and electron-withdrawing groups. scielo.brscielo.br The yields are generally good, although they can be influenced by the nature and position of the substituents on the aromatic ring. scielo.br

Table 1: Examples of Aryl Azide Synthesis via Diazotization

This table presents representative data on the synthesis of various substituted aryl azides from their corresponding anilines, illustrating the reaction conditions and yields typically observed with this methodology.

Reactivity and Mechanistic Investigations of 1 Azidomethyl 2 Methoxybenzene

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. In the context of 1-(azidomethyl)-2-methoxybenzene, the azide (B81097) functional group is a key player, acting as a 1,3-dipole that can react with various dipolarophiles.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a premier example of click chemistry, a concept introduced to describe reactions with high yields, stereospecificity, and broad scope. organic-chemistry.orgtcichemicals.com This reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers. organic-chemistry.orgacs.org The copper-catalyzed variant, in contrast, proceeds under mild conditions and is highly regioselective. organic-chemistry.orgacs.org

The general scheme for the formation of a 1,4-disubstituted 1,2,3-triazole from this compound is depicted below:

This compound + Terminal Alkyne --(Cu(I) catalyst)--> 1-((2-methoxyphenyl)methyl)-4-substituted-1H-1,2,3-triazole

This reaction can be performed in a one-pot synthesis, where the organic azide is generated in situ from the corresponding halide, thus avoiding the isolation of potentially unstable azide intermediates. nih.govnih.gov

The efficacy of the CuAAC reaction is highly dependent on the catalytic system employed. Various copper(I) sources and ligands have been developed to enhance catalytic activity, stability, and recyclability.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalytic Systems and Conditions for CuAAC
Supported Copper(I)-N-Heterocyclic Carbene (NHC) Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for stabilizing copper(I) catalysts in CuAAC reactions. nih.gov Copper(I)-NHC complexes exhibit high catalytic activity and can promote the reaction under various conditions, including in aqueous solutions and under solvent-free conditions. nih.govd-nb.info These catalysts are known for their robustness and can facilitate the reaction with a broad range of substrates. nih.govnih.gov

The use of supported Copper(I)-NHC catalysts offers advantages such as improved stability and the potential for catalyst recycling. For instance, supramolecular encapsulation of a copper(I)-carbene catalyst can be used to control its catalytic activity, allowing for temporal control over the click reaction. d-nb.info

Table 1: Representative Conditions for CuAAC with Supported Cu(I)-NHC Catalysts

Catalyst TypeSubstratesSolventTemperatureYield
Polynuclear Cu(I)-NHC nih.govBenzyl (B1604629) azide, PhenylacetyleneNeatRoom TempQuantitative
Cationic bis-carbene Cu(I) nih.govBenzyl azide, PhenylacetyleneSolvent-freeRoom TempHigh
Encapsulated Cu(I)-NHC d-nb.infoFunctionalized azide, Propargyl alcoholMES buffer/DMSO25°CFull Conversion
Copper(I) Isonitrile Complexes as Heterogeneous Catalysts

Structurally well-defined copper(I) isonitrile complexes have been developed as efficient heterogeneous catalysts for CuAAC reactions. organic-chemistry.orgnih.gov These catalysts are particularly advantageous as they can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. organic-chemistry.orgnih.gov They have been shown to be effective in water, promoting the reaction under mild and environmentally friendly conditions. organic-chemistry.orgnih.gov

These heterogeneous catalysts demonstrate high reactivity, enabling the synthesis of 1,4-disubstituted 1,2,3-triazoles in excellent yields. organic-chemistry.org A key benefit is their ability to operate under aerobic conditions without the need for additives, which simplifies the experimental setup. organic-chemistry.org

Table 2: Performance of a Heterogeneous Copper(I) Isonitrile Catalyst

Substrate ScopeReaction TimeYield RangeCatalyst Recyclability
Electron-rich, electron-poor, and hindered alkynes organic-chemistry.orgAs low as 10 minutes organic-chemistry.org84-97% organic-chemistry.orgAt least 5 runs without significant loss of activity organic-chemistry.orgnih.gov
Copper(I) Coordination Polymers

Copper(I) coordination polymers represent another class of effective catalysts for the CuAAC reaction. nih.govacs.org These materials are air-stable and can exhibit high catalytic activity, sometimes at parts-per-million (ppm) catalyst loadings. nih.gov The use of coordination polymers can be advantageous due to their stability and potential for heterogeneous catalysis. acs.org

Research has shown that copper(I)-halide coordination polymers with specific ligand frameworks can efficiently catalyze the azide-alkyne cycloaddition in environmentally benign solvents like water. nih.govacs.org The catalytic performance can be tuned by modifying the ligand backbone of the coordination polymer. acs.org

Table 3: Catalytic Activity of Copper(I) Coordination Polymers in CuAAC

Catalyst TypeSolventCatalyst LoadingTemperatureOutcome
Cu(I)-halide coordination polymer (NNS backbone) acs.orgWater2-5 mol%Room TempQuantitative yield
Cu(I)-halide coordination polymer (NNO backbone) acs.orgWater5 mol%Room TempQuantitative yield
Polymeric copper(II) (in situ reduction) acs.orgSustainable Solvents0.25 mol%Not specifiedVery active
Traditional Copper(II) Sulfate (B86663)/Sodium Ascorbate (B8700270) Systems

The most common and robust method for effecting the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) employs a catalyst system generated in situ from copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent, typically sodium ascorbate (NaAsc). beilstein-journals.orgorganic-chemistry.org This system is highly effective for the reaction of benzylic azides, such as this compound, with terminal alkynes. The in situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate is a key feature of this protocol. organic-chemistry.orgnih.gov A slight excess of sodium ascorbate is often used to prevent the re-oxidation of Cu(I) and to suppress the formation of oxidative homocoupling byproducts (Glaser coupling) of the alkyne. organic-chemistry.orgnih.gov

The reaction is renowned for its operational simplicity, high yields, and tolerance to a wide array of functional groups and reaction conditions. organic-chemistry.org It can be performed in various solvents, including aqueous media with organic co-solvents like alcohols, dimethyl sulfoxide (B87167) (DMSO), or polyethylene (B3416737) glycol (PEG)-water systems, often at room temperature. beilstein-journals.orgjocpr.com This versatility makes the CuSO₄/sodium ascorbate system a standard and reliable choice for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides like this compound. thieme-connect.debeilstein-journals.org

Regioselectivity and Scope in CuAAC

A defining characteristic of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This high degree of control is a direct consequence of the copper-mediated reaction mechanism. scispace.com Therefore, the reaction of this compound with any terminal alkyne under CuAAC conditions is expected to yield a single regioisomer, the 1-( (1-(2-methoxybenzyl)-1H-1,2,3-triazol-4-yl) ) product.

Coupling with Substituted Alkynes

The scope of the CuAAC reaction with respect to the alkyne partner is broad, encompassing a wide variety of functional groups. Benzylic azides, serving as a close proxy for this compound, have been successfully coupled with numerous terminal alkynes. The reaction proceeds efficiently with both aliphatic and aromatic alkynes. acs.orgnih.gov Functional groups such as ethers, esters, amides, alcohols, and even sterically demanding groups like adamantyl moieties are well-tolerated, leading to the desired 1,4-disubstituted triazoles in good to excellent yields. thieme-connect.denih.gov

Below is a table summarizing the coupling of benzyl azide (a representative benzylic azide) with various substituted alkynes, illustrating the broad scope of the reaction.

Alkyne SubstrateCatalyst SystemSolventConditionsYield (%)Reference(s)
PhenylacetyleneCuIGlycerol85 °C, 5 h93 mdpi.com
Propargyl alcoholCu(OAc)₂·H₂O / NaAscDMFrt, 8 h68 thieme-connect.de
4-Ethynyltoluene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Neatrt, 5 min>98 acs.org
4-Trifluoromethylphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Neatrt, 5 min>98 acs.orgnih.gov
1-PentyneCuSO₄·5H₂O / NaAsc / MBHTMPEG-Waterrt, 6 h94 jocpr.com
EthynylcyclopropaneCuSO₄·5H₂O / NaAsc / MBHTMPEG-Waterrt, 6 h95 jocpr.com

This table presents data for benzyl azide as a model for this compound. Conditions and yields are representative.

Influence of Substituents on Alkyne Reactivity

The electronic nature of the substituent on the alkyne can influence the rate of the CuAAC reaction. Alkynes can be activated towards cycloaddition by conjugation with electron-withdrawing groups (e.g., esters, amides, ketones), which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Consequently, propiolate derivatives are often slightly more reactive than standard unactivated alkynes like propargyl ethers or alcohols. nih.gov

Conversely, studies have also shown that the reaction proceeds efficiently regardless of whether the substituent on an aromatic alkyne is electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -CF₃), often achieving near-quantitative conversions in short reaction times. acs.orgnih.gov While electronically activated alkynes may react faster, standard propargyl compounds and other unactivated terminal alkynes remain highly effective substrates, representing an excellent balance of reactivity, stability, and accessibility. nih.gov The acidity of the terminal alkyne proton is also a factor, as its deprotonation is a key step in the formation of the copper acetylide intermediate. mdpi.com

Mechanistic Insights into CuAAC with Aryl Azides

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies and is understood to be significantly different from the uncatalyzed thermal cycloaddition. beilstein-journals.orgnih.gov It is now widely accepted that the reaction proceeds through a stepwise pathway involving polynuclear copper acetylide intermediates. nih.govnih.gov The catalytic cycle begins with the coordination of a Cu(I) ion to the alkyne's π-system, which significantly increases the acidity of the terminal proton. nih.gov Deprotonation then leads to the formation of a copper(I) acetylide. nih.gov Kinetic studies have shown that the reaction rate is often second order with respect to the copper concentration, supporting the involvement of a dinuclear copper species in the rate-determining step. nih.govnih.gov The azide then coordinates to one of the copper centers, followed by the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide, forming a six-membered copper metallacycle. organic-chemistry.orgscispace.com Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the active catalyst. organic-chemistry.org

Role of Copper Acetylenide Intermediates

Copper acetylide species are central and productive intermediates in the CuAAC catalytic cycle. nih.govthieme-connect.de The formation of a copper acetylide from the terminal alkyne is a facile and crucial first step. nih.gov Rather than a simple mononuclear species, evidence strongly points to the involvement of dinuclear or even polynuclear σ,π-bis(copper) acetylide complexes as the key reactive intermediates. acs.orgnih.gov In these structures, one copper atom is σ-bonded to the acetylide carbon, while a second copper atom is π-coordinated to the carbon-carbon triple bond. organic-chemistry.org This dinuclear arrangement serves multiple roles: it activates the alkyne, making the terminal carbon highly nucleophilic, and provides a second metal center to coordinate and deliver the azide. organic-chemistry.orgscispace.com This organized, stepwise assembly of the alkyne and azide on a dinuclear copper template explains the reaction's high rate and absolute regioselectivity for the 1,4-isomer. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

An important alternative to the CuAAC is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction provides complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govchalmers.se The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov

A key advantage of RuAAC is its broader alkyne scope compared to CuAAC; it is effective for both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.org The mechanism of RuAAC is fundamentally different from that of CuAAC. nih.gov It is believed to involve the initial formation of a ruthenium vinylidene species from the terminal alkyne. The azide then adds to this intermediate in an oxidative coupling step to form a six-membered ruthenacycle. organic-chemistry.org Reductive elimination from this ruthenacycle releases the 1,5-triazole product and regenerates the active ruthenium catalyst. organic-chemistry.org For this compound, employing a RuAAC protocol would therefore be the method of choice to selectively synthesize the corresponding 1,5-disubstituted triazole isomer. chalmers.senih.gov

Formation of 1,5-Disubstituted 1,2,3-Triazoles

The RuAAC reaction provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles, a class of heterocyclic compounds with diverse applications. acs.orgchalmers.seacs.org In this reaction, an organic azide, such as this compound, reacts with a terminal or internal alkyne in the presence of a ruthenium catalyst. organic-chemistry.orgnih.gov This method is a valuable complement to the more common Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net

Ruthenium(II) complexes, particularly those containing a [CpRuCl] (Cp = pentamethylcyclopentadienyl) unit, have proven to be highly effective catalysts for this transformation. organic-chemistry.orgnih.govacs.orgresearchgate.net For instance, catalysts like CpRuCl(PPh₃)₂ and CpRuCl(COD) (COD = 1,5-cyclooctadiene) efficiently promote the reaction between primary and secondary azides and a wide array of alkynes. organic-chemistry.orgnih.gov The reaction proceeds to furnish the 1,5-disubstituted triazole products. organic-chemistry.orgresearchgate.net A typical procedure involves reacting the azide and alkyne in a nonprotic solvent like dichloroethane at a moderately elevated temperature in the presence of a catalytic amount of the ruthenium complex. researchgate.netnih.gov

The RuAAC reaction is notable for its broad substrate scope, accommodating various functional groups on both the azide and alkyne partners. organic-chemistry.orgnih.gov Furthermore, unlike the CuAAC reaction which is generally limited to terminal alkynes, the RuAAC can also effectively utilize internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgnih.gov

A representative example of a RuAAC reaction is the cycloaddition of benzyl azide with phenylacetylene, catalyzed by Cp*RuCl(COD), which yields 1-benzyl-5-phenyl-1H-1,2,3-triazole. nih.gov

Table 1: Representative RuAAC Reaction

AzideAlkyneCatalystProduct
Benzyl azidePhenylacetyleneCp*RuCl(COD)1-benzyl-5-phenyl-1H-1,2,3-triazole
Mechanistic Postulates for RuAAC

The mechanism of the RuAAC reaction has been the subject of considerable investigation, with computational and experimental studies providing key insights into the reaction pathway. acs.org

The currently accepted mechanism for the RuAAC reaction involves a series of steps centered around the ruthenium catalyst. nih.govacs.org It is proposed that the catalytically active species is the neutral [Cp*RuCl] complex. acs.org The reaction is believed to proceed through an oxidative coupling of the azide and alkyne coordinated to the ruthenium center. nih.govacs.org This coupling forms a six-membered ruthenacycle intermediate. nih.govresearchgate.net

A key feature of this proposed mechanism is the formation of a ruthenium-triazolide intermediate. acs.orgchalmers.se Evidence for the involvement of such intermediates has been obtained through various techniques, including mass spectrometry, X-ray diffraction, and NMR spectroscopy. chalmers.se Density Functional Theory (DFT) calculations have also been employed to model the reaction pathway and support the proposed mechanism. chalmers.seacs.org These studies suggest that the formation of the triazolide intermediate is a crucial step in the catalytic cycle. acs.orgchalmers.se The coordination of the azide to the ruthenium complex is a critical step, and for some ruthenium catalysts lacking Cp ligands, the coordination of the internal nitrogen of the azide is favored, leading to a lower energy pathway for the formation of 1,4-disubstituted triazoles. acs.orgchalmers.se

The mechanism of RuAAC stands in contrast to that of the more widely known CuAAC reaction. acs.org The CuAAC reaction is generally understood to proceed via the formation of a copper-acetylide intermediate, which is why it is typically restricted to the use of terminal alkynes. acs.orgchalmers.se In this pathway, the copper(I) catalyst activates the terminal alkyne, which then undergoes cycloaddition with the azide to form the 1,4-disubstituted triazole product. nih.gov

In contrast, the RuAAC mechanism does not involve the formation of a ruthenium acetylide intermediate. chalmers.seacs.org This is evidenced by the fact that RuAAC is effective with both terminal and internal alkynes. acs.orgorganic-chemistry.org The proposed oxidative coupling pathway for RuAAC, leading to a ruthenacycle intermediate, provides a clear distinction from the CuAAC mechanism. nih.govacs.org The regioselectivity of the RuAAC, favoring the 1,5-isomer, is attributed to both steric and electronic factors within the ruthenacycle intermediate. organic-chemistry.orgacs.org DFT calculations have shown that the reductive elimination step, which forms the triazole product from the ruthenacycle, is the rate-determining step of the reaction. nih.govacs.org

Reduction Reactions

The azide group of this compound can also undergo reduction to afford other valuable functional groups, primarily amines and, under specific conditions, aldehydes.

General Reduction Pathways for Organic Azides

Organic azides are well-established precursors to primary amines. masterorganicchemistry.comnih.gov This transformation can be achieved through various reduction methods. A common and efficient method is catalytic hydrogenation, where the azide is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). masterorganicchemistry.com Another widely used reducing agent is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The Staudinger reduction, which involves the reaction of the azide with a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis, is another classic method for converting azides to amines. nih.gov These reduction methods are generally high-yielding and compatible with a wide range of other functional groups, making the azide group a valuable "masked amine" in multi-step synthesis. masterorganicchemistry.com

Enzymatic and Catalytic Conversions to Aldehydes from Azides

More recently, methods for the direct conversion of primary organic azides to aldehydes have been developed, offering a convenient alternative to traditional oxidation of alcohols. nih.govrochester.edu This transformation represents a valuable synthetic tool.

Engineered variants of heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450, have been shown to catalyze the oxidative deamination of primary azides to yield aldehydes. nih.govrochester.edursc.org For example, engineered myoglobin variants can catalyze this conversion with high efficiency and selectivity for a variety of aryl-substituted primary azides. rsc.orgrsc.orgnih.govresearchgate.net The proposed mechanism for this biocatalytic transformation involves the heme-catalyzed decomposition of the organic azide. rsc.orgrsc.orgnih.gov This is followed by the deprotonation of the alpha-hydrogen to form an aldimine intermediate, which is then hydrolyzed to release the aldehyde product. rsc.orgrsc.orgnih.gov

Similarly, engineered cytochrome P450 enzymes have demonstrated high catalytic activity for the conversion of a broad range of aryl-substituted alkyl azides into the corresponding aldehydes and even ketones from secondary alkyl azides. nih.govrochester.edu These enzymatic methods operate under mild reaction conditions, typically at room temperature in aqueous buffer, offering a more sustainable approach compared to some chemical methods that may require harsh conditions and toxic reagents. nih.govrochester.edu

Applications of 1 Azidomethyl 2 Methoxybenzene in Advanced Organic Synthesis

Precursor in Click Chemistry for Complex Molecule Construction

Click chemistry provides a powerful platform for molecular assembly, and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this field. nih.gov This reaction facilitates the joining of two different molecular fragments—one containing an azide (B81097) and the other a terminal alkyne—with remarkable efficiency and specificity. nih.gov As a carrier of a reactive azide group attached to a 2-methoxybenzyl moiety, 1-(azidomethyl)-2-methoxybenzene is an ideal precursor for these transformations. The reaction is known for its reliability, selectivity, and biocompatibility, making it a favored method in medicinal chemistry and chemical biology. nih.gov

The primary application of this compound in click chemistry is its reaction with terminal alkynes to form 1,4-disubstituted 1,2,3-triazole rings. nih.gov The CuAAC reaction proceeds under mild conditions, often in aqueous solvents, and exclusively yields the 1,4-disubstituted isomer, which is a significant advantage over traditional thermal cycloadditions that produce a mixture of isomers. nih.gov

The resulting 1,2,3-triazole ring is not merely a passive linker; it is a rigid, aromatic, and highly stable heterocycle that can actively participate in molecular interactions such as hydrogen bonding and dipole interactions. nih.gov This makes it an excellent isostere for amide bonds in peptidomimetics and other bioactive molecules. mdpi.com By employing this compound, chemists can readily introduce the 2-methoxybenzyl group into a target scaffold via this stable triazole linkage, allowing for the systematic exploration of structure-activity relationships.

Bioconjugation, the process of covalently linking molecules to biomacromolecules such as proteins or DNA, is a critical tool in chemical biology and drug discovery. The specificity and biocompatibility of the CuAAC reaction make it exceptionally well-suited for these applications. semanticscholar.org The azide group of this compound can be "clicked" onto a biomolecule that has been chemically modified to incorporate a terminal alkyne.

This strategy is widely used for:

Labeling and Imaging: Attaching fluorescent dyes or probes to proteins to track their location and function within cells.

Drug Targeting: Linking cytotoxic drugs to antibodies to create antibody-drug conjugates (ADCs) that selectively target cancer cells.

Proteomics and DNA Research: Modifying proteins and nucleic acids to study their interactions and functions. semanticscholar.org

The use of this compound in this context allows for the stable and specific incorporation of the 2-methoxybenzyl moiety onto a biological target, enabling detailed studies of molecular recognition and interaction.

Role in Polymer Chemistry and Functional Material Development

The efficiency of click chemistry has been harnessed for the synthesis and modification of polymers, leading to the development of advanced functional materials. This compound can be used to introduce specific chemical and physical properties to a polymer chain, either during or after its synthesis.

Post-polymerization modification is a powerful strategy for creating functional polymers where a pre-formed polymer backbone is altered in a subsequent step. rsc.org This approach allows for the synthesis of a versatile polymer scaffold that can be later tailored for various applications.

In this context, a polymer synthesized with pendant alkyne groups can be reacted with this compound. The CuAAC reaction grafts the 2-methoxybenzyl group onto the polymer side chains. core.ac.uk This modification can significantly alter the material's properties, such as:

Solubility and Thermal Stability: Changing the polymer's interaction with solvents or its response to heat.

Surface Properties: Modifying the hydrophobicity or hydrophilicity of a material's surface.

Self-Assembly: Influencing how polymer chains organize themselves into larger, ordered structures.

This method has been successfully applied to various polymer systems, including poly(2-oxazoline)s, to create well-defined, functional materials for applications in nanotechnology and biomedicine. core.ac.ukmdpi.com

Synthesis of Bioactive Molecules and Analogs

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a prominent strategy in drug design to enhance biological activity or target multiple pathways. nih.gov The 1,2,3-triazole ring formed via click chemistry is an ideal linker for creating such hybrid molecules.

Eugenol, a natural product, is known for its various biological properties. Researchers have synthesized novel eugenol derivatives by incorporating a 1,2,3-triazole moiety to enhance their bioactivity. nih.gov In a typical synthetic route, eugenol is first modified to introduce a terminal alkyne (e.g., by reaction with propargyl bromide). nih.govnih.gov This alkyne-modified eugenol is then reacted with an organic azide, such as this compound or a similar azide-containing compound, via the CuAAC reaction. nih.gov

This approach has led to the creation of a series of eugenol-triazole hybrids. Studies have shown that these hybrid molecules can exhibit potent biological effects, such as antifungal activity against plant pathogens like Colletotrichum gloeosporioides, which causes papaya anthracnose. nih.gov The triazole moiety is crucial for this enhanced activity, potentially by facilitating binding to biological targets. nih.gov

CompoundMycelial Growth Inhibition (%) at 100 ppm
Triazole 2k 88.3%
Triazole 2m 85.5%
Triazole 2l 82.4%
Triazole 2n 81.4%

This table presents the antifungal efficacy of selected eugenol-triazole derivatives against C. gloeosporioides, demonstrating the potential of these hybrid molecules in agricultural applications. Data sourced from research on eugenol derivatives. nih.gov

Triazole-Coumarin Derivatives

The fusion of coumarin and 1,2,3-triazole rings into single molecular entities has garnered significant interest in medicinal chemistry due to the wide range of biological activities exhibited by both parent heterocycles. nih.govchem-station.com The most prominent and efficient method for constructing these hybrid molecules is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbeilstein-journals.org This reaction facilitates the near-quantitative formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne under mild conditions.

In this context, this compound serves as a key azide component. It can be readily reacted with a coumarin derivative that has been functionalized with a terminal alkyne group. For instance, propargylated coumarins, such as 4-methyl-7-propargyloxycoumarin, are common substrates in these syntheses. nih.govnih.gov The reaction proceeds by treating the alkyne-functionalized coumarin with this compound in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).

The resulting triazole-coumarin derivatives possess a unique three-dimensional structure where the coumarin and the 2-methoxybenzyl moieties are linked by the stable triazole ring. This modular approach allows for the creation of diverse libraries of compounds by varying the substitution patterns on either the coumarin or the azide starting material.

Reaction Component Role in Synthesis Example
AzideProvides the N-N-N unit for the triazole ringThis compound
Alkyne-CoumarinProvides the coumarin scaffold and the C-C triple bond4-methyl-7-propargyloxycoumarin nih.gov
Catalyst SystemFacilitates the [3+2] cycloadditionCopper(II) Sulfate / Sodium Ascorbate
SolventReaction MediumVarious (e.g., t-BuOH/H₂O, THF, DMSO)

This table illustrates the typical components used in the CuAAC synthesis of triazole-coumarin derivatives involving an azide like this compound.

Development of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and has been identified as a significant therapeutic target, particularly in cancer immunotherapy. bioworld.comglobethesis.com Overexpression of IDO1 in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites. Consequently, the development of small molecule inhibitors of IDO1 is an area of intense research.

Several classes of IDO1 inhibitors have been developed, with scaffolds such as 4-phenyl-imidazole derivatives showing promise. nih.gov The 1,2,3-triazole ring has also been incorporated into potential inhibitors, acting as a stable and rigid linker to connect different pharmacophoric groups and orient them correctly within the enzyme's active site.

The synthesis of such triazole-containing drug candidates frequently employs the CuAAC reaction. Here, this compound can be utilized as a versatile building block. It can be "clicked" onto a core scaffold containing a terminal alkyne. This core could be, for example, an imidazole, indole, or another privileged structure known to interact with the IDO1 active site. The 2-methoxybenzyl group introduced by the azide can then explore and form favorable interactions, such as hydrophobic or hydrogen-bonding interactions, with amino acid residues in the enzyme's binding pocket, potentially enhancing the compound's potency and selectivity.

While specific examples detailing the use of this compound in published, potent IDO1 inhibitors are not prominent, its utility lies in its role as a readily available fragment for constructing libraries of novel compounds for high-throughput screening. The modularity of the click chemistry approach allows medicinal chemists to rapidly synthesize a wide array of analogs to probe the structure-activity relationship (SAR) and optimize inhibitor design.

Design Strategy Role of this compound Potential Core Scaffolds
Fragment-Based Drug DiscoveryProvides the 2-methoxybenzyl-methyl-triazole fragment.Phenyl-imidazole, Indole, Chromone
Lead OptimizationAllows for systematic modification of one part of the molecule while keeping the core constant.Derivatives of known IDO1 inhibitors functionalized with an alkyne.
Combinatorial ChemistryUsed as a building block in the creation of large libraries for screening.Various alkyne-containing molecular scaffolds.

This table outlines the strategic use of this compound in the rational design and discovery of novel IDO1 inhibitors.

Diverse Heterocycle Synthesis Beyond Triazoles

While the azide-alkyne cycloaddition is the most common reaction of organic azides, their reactivity can be harnessed to synthesize a variety of other important heterocyclic systems. This compound can serve as a precursor for these alternative transformations.

Intramolecular Aza-Wittig Reaction: A powerful method for forming nitrogen-containing heterocycles is the intramolecular aza-Wittig reaction. wikipedia.orgehu.es This reaction involves the initial formation of an iminophosphorane through the Staudinger reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). chem-station.com If the molecule containing the newly formed iminophosphorane also possesses an electrophilic carbonyl group (like an aldehyde, ketone, or ester) at a suitable position, it can undergo an intramolecular cyclization to form a new ring containing a C=N bond.

To utilize this compound in this manner, it would first be incorporated into a larger molecule containing a carbonyl group. For example, coupling it to a molecule with an aldehyde functionality would create a precursor that, upon treatment with PPh₃, could cyclize to form various N-heterocycles such as dihydroisoquinolines or other fused ring systems, depending on the length and nature of the tether connecting the azide and the aldehyde.

Metal-Catalyzed Intramolecular Cyclizations: Transition metal catalysis can divert the reaction of azides with alkynes away from the formation of triazoles. For example, gold or other Lewis acid catalysts can activate an alkyne towards nucleophilic attack by the azide group. researchgate.net Intramolecular reactions of this type, involving a molecule containing both the 2-(azidomethyl)phenyl moiety and an alkyne, can lead to the formation of heterocycles like pyrroles or isoquinolines, depending on the reaction conditions and the structure of the substrate. researchgate.net This provides a pathway to fused heterocyclic systems that are distinct from those obtained via traditional click chemistry.

Reaction Type Intermediate Potential Heterocyclic Product(s)
Intramolecular Aza-Wittig wikipedia.orgehu.esIminophosphoraneDihydroisoquinolines, Fused Piperidines, Lactams
Gold-Catalyzed Cyclization researchgate.netMetal-activated alkyneFused Pyrroles, Isoquinolines
Reductive CyclizationNitrene (transient)Aziridines, Azepines

This table summarizes advanced synthetic methods beyond click chemistry where this compound can be a key starting material for diverse heterocycle synthesis.

Spectroscopic and Computational Characterization in Research Contexts

Spectroscopic Analysis of Reaction Products and Intermediates

Spectroscopic methods are essential for confirming the identity and purity of 1-(azidomethyl)-2-methoxybenzene, as well as for monitoring its transformation during chemical reactions and identifying any transient intermediate species.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR would provide a definitive fingerprint of its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons (-CH₂-), and the methoxy protons (-OCH₃). The substitution pattern on the benzene ring would lead to a complex splitting pattern for the aromatic protons, which would be crucial for confirming the ortho substitution. The chemical shift of the methylene protons, being adjacent to the electron-withdrawing azide (B81097) group, would appear at a characteristic downfield position.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon.

While specific data for the target compound is unavailable, data for the related compound 1-(azidomethyl)-4-methoxybenzene shows characteristic shifts that can be used for comparison rsc.org.

Interactive Table: Representative ¹H and ¹³C NMR Data for Benzyl (B1604629) Azide Analogs (Note: Data for the specific target compound is not available. The following table for related compounds is for illustrative purposes only.)

Compound Nucleus Solvent Chemical Shift (δ, ppm)
(Azidomethyl)benzene ¹H CDCl₃ 7.42-7.32 (m, 5H, Ph), 4.35 (s, 2H, CH₂) chemspider.com
(Azidomethyl)benzene ¹³C CDCl₃ 135.4, 128.9, 128.3, 128.2 (Ph), 54.8 (CH₂) chemspider.com
1-(Azidomethyl)-4-methoxybenzene ¹H CDCl₃ 7.28 (d), 6.95 (d), 4.30 (s, CH₂), 3.85 (s, OCH₃) rsc.org

Infrared (IR) Spectroscopy for Azide Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, sharp absorption band characteristic of the azide (-N₃) asymmetric stretching vibration. This peak typically appears in the region of 2100-2160 cm⁻¹ chemspider.comchemicalbook.com.

This distinct signal is invaluable for:

Structural Confirmation: Its presence confirms the successful introduction of the azide group into the molecule.

Reaction Monitoring: The disappearance of this characteristic azide peak can be monitored in real-time (in-situ) to track the progress of reactions where the azide group is consumed, such as in [3+2] cycloadditions (click chemistry) or reductions.

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Molecular Ion Peak: In the mass spectrum of this compound, a molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight (C₈H₉N₃O).

Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of a nitrogen molecule (N₂), a highly favorable process for azides, leading to a significant fragment ion ([M-28]⁺) researchgate.net. Further fragmentation of the methoxybenzyl portion would also be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

Intermediate Detection: Techniques like Electrospray Ionization (ESI-MS) are particularly useful for detecting charged or easily ionizable reaction intermediates directly from a reaction mixture, providing mechanistic insights without the need for isolation nih.gov.

Theoretical and Computational Studies

In the absence of experimental data, or to complement it, theoretical and computational methods are employed to predict structures, properties, and reaction pathways.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to:

Optimize Geometry: Predict the most stable three-dimensional conformation of the molecule.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Elucidate Reaction Mechanisms: Model the transition states and intermediates of reactions involving the azide, such as cycloadditions. This allows for the calculation of activation energies, helping to predict reaction feasibility, regioselectivity, and stereoselectivity nih.gov. Studies on related benzyl azides have used DFT to understand their reactivity in such reactions researchgate.netresearchgate.netnih.gov.

Molecular Modeling in Structure-Activity Relationship Studies

Molecular modeling encompasses a broader range of computational techniques used to model and predict how a molecule will behave and interact with other molecules. If this compound were part of a series of biologically active compounds, molecular modeling would be crucial for structure-activity relationship (SAR) studies. These studies aim to understand how changes in a molecule's structure affect its biological activity nih.gov.

Key applications include:

Pharmacophore Mapping: Identifying the essential structural features responsible for a molecule's interaction with a biological target (e.g., an enzyme or receptor).

Molecular Docking: Simulating the binding of the molecule into the active site of a target protein to predict its binding affinity and orientation, guiding the design of more potent analogs.

QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models that correlate calculated molecular properties (descriptors) with experimental biological activity, enabling the prediction of activity for new, unsynthesized compounds.

Conformational Analysis and Electronic Structure Calculations

The conformational landscape and electronic properties of this compound are crucial for understanding its reactivity and potential interactions. While direct experimental data for this specific molecule is not extensively available in public literature, its characteristics can be thoroughly investigated using computational chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for such studies, providing detailed insights into molecular geometry, stability, and electronic distribution.

Research on analogous compounds, such as dimethoxybenzene derivatives and other substituted benzyl azides, establishes a robust framework for the computational analysis of this compound. Typically, these calculations are performed using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or Def2-TZVP to ensure a high degree of accuracy.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the bond connecting the benzene ring to the azidomethyl group (Caryl-CH2) and the bond within the azidomethyl group itself (CH2-N3). The relative orientation of the methoxy group and the azidomethyl group, due to their placement on adjacent carbons of the benzene ring, introduces potential steric and electronic interactions that significantly influence the molecule's preferred three-dimensional structure.

Computational studies on similar benzyl derivatives indicate that the conformational preferences are often governed by a delicate balance of steric repulsion and electronic effects, such as hyperconjugation. For this compound, the analysis would involve a potential energy surface scan by systematically rotating the dihedral angles associated with the Caryl-CH2N3 and O-Caryl-C-N bonds to identify the lowest energy conformers.

The expected stable conformers would likely differ in the orientation of the azidomethyl group relative to the plane of the benzene ring and the methoxy substituent. Quantum Theory of Atoms in Molecules (QTAIM) analysis on comparable benzyl compounds has shown that the preference for specific conformations is often related to minimizing steric repulsion between the substituent and the nearest hydrogen atoms on the ring nih.gov.

Below is a representative table illustrating the kind of data that would be generated from a detailed conformational analysis. The values are hypothetical but based on typical energy differences and dihedral angles observed in related substituted benzenes.

ConformerDihedral Angle (O-Caryl-C-N)Relative Energy (kcal/mol)
A (Global Minimum) 60° (gauche)0.00
B 180° (anti)1.5
C 0° (syn-periplanar)3.2

This interactive table presents hypothetical data for the different conformers of this compound based on computational analysis.

Electronic Structure Calculations

Electronic structure calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are critical in predicting how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability nih.govnih.gov. For substituted benzenes, the HOMO is often associated with the π-system of the aromatic ring, while the LUMO's character can be influenced by the substituents. The presence of the electron-donating methoxy group and the electron-withdrawing azide group would be expected to modulate the electronic properties of the benzene ring.

The Molecular Electrostatic Potential (MEP) map is another valuable tool, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the MEP would likely show negative potential around the terminal nitrogen atoms of the azide group and the oxygen atom of the methoxy group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Further analysis using techniques like Natural Bond Orbital (NBO) theory can elucidate hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of the electronic factors that stabilize certain conformations.

The following table summarizes the kind of electronic properties that would be calculated for this compound, with representative values drawn from studies on similar aromatic compounds.

ParameterCalculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Chemical Hardness 2.65 eV
Chemical Softness 0.38 eV-1
Electronegativity 3.85 eV
Electrophilicity Index 2.80 eV

This interactive table showcases typical electronic property values for a molecule like this compound as determined by DFT calculations.

Future Directions and Emerging Research Avenues

Expansion of Reaction Scope and Selectivity

Future investigations into 1-(azidomethyl)-2-methoxybenzene will likely concentrate on expanding its utility in a broader range of chemical transformations. A key area of interest is the exploration of its participation in diverse cycloaddition reactions beyond the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Investigating its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC), as well as in reactions with other unsaturated systems, could unveil novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Furthermore, a deeper understanding of the directing effects of the ortho-methoxy group is crucial. Research aimed at elucidating how this substituent influences the regioselectivity and stereoselectivity of reactions will be instrumental. This knowledge could enable the development of highly selective transformations, providing access to complex molecular architectures with a high degree of control.

Development of Novel Catalytic Systems

The development of innovative catalytic systems tailored for reactions involving this compound is a pivotal area for future research. While copper-based catalysts are standard for many azide (B81097) reactions, exploring alternative metal catalysts, such as ruthenium, silver, or gold, could offer complementary reactivity and selectivity. organic-chemistry.org These alternative catalysts might enable transformations that are inefficient or unfeasible with traditional copper systems.

Moreover, the design and synthesis of novel ligands for these metallic catalysts could further enhance their performance. Ligand modification can be used to fine-tune the steric and electronic properties of the catalyst, leading to improved yields, faster reaction rates, and enhanced control over product formation. The development of chiral catalytic systems is another exciting frontier, which would allow for the asymmetric synthesis of valuable chiral compounds derived from this compound.

Integration into Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. researchgate.net Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle potentially hazardous intermediates. nih.gov

Future research will likely focus on developing robust and optimized flow protocols for the synthesis and subsequent reactions of this compound. This includes the design of microreactors and the integration of in-line purification and analysis techniques. strath.ac.uk Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly screen reaction conditions and identify optimal parameters, accelerating the discovery of new applications for this versatile compound.

Exploration of New Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it a promising candidate for a wide range of applications in chemical biology and materials science.

In the realm of chemical biology , the azide functionality serves as a versatile chemical handle for bioorthogonal chemistry. nih.govnih.gov Future research could explore the use of this compound in the development of novel probes for imaging, tracking, and quantifying biological molecules in living systems. mdpi.com Its incorporation into peptides, proteins, or other biomolecules could enable the study of complex biological processes with high specificity and minimal perturbation. ku.edu

Q & A

Q. What are the common synthetic routes for preparing 1-(azidomethyl)-2-methoxybenzene?

The synthesis typically involves functionalizing a methoxy-substituted benzyl precursor with an azide group. A general approach includes:

  • Halogen displacement : Reacting 2-methoxybenzyl bromide or chloride with sodium azide (NaN₃) in polar solvents (e.g., DMF or DMSO) under controlled temperatures (50–70°C) .
  • Mitsunobu reaction : Using triphenylphosphine and diethyl azodicarboxylate (DEAD) to convert a benzyl alcohol precursor to the azide .
  • CuAAC precursor preparation : Optimizing stoichiometry of reactants (e.g., 1.0 eq. benzyl halide, 1.2 eq. NaN₃) to minimize byproducts like amines or nitriles .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the azidomethyl group (δ ~3.8–4.2 ppm for CH₂N₃) and methoxy group (δ ~3.7–3.9 ppm) .
  • IR spectroscopy : Strong absorption at ~2100 cm⁻¹ (N₃ stretch) .
  • HRMS : Molecular ion peaks matching the exact mass (C₈H₉N₃O₂, [M+H]⁺ = 180.0773) .

Q. What role does this compound play in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

The compound serves as a key azide component in click chemistry:

  • Triazole formation : Reacts with terminal alkynes (e.g., propargyl carbamates) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form 1,4-disubstituted triazoles, enabling bioconjugation or polymer functionalization .
  • Solid-phase compatibility : Stable in polar solvents (water/t-BuOH mixtures), making it suitable for peptide backbone modifications .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of radiolabeled compounds for PET imaging?

  • ¹⁸F-labeling : The azidomethyl group can undergo isotopic exchange with [¹⁸F]fluoride ions in the presence of K₂CO₃/Kryptofix 222, producing 1-(azidomethyl)-2-methoxy-4-[¹⁸F]fluorobenzene for in vivo tracking .
  • Bifunctional linkers : Combines with ¹⁸F-labeled alkynes (e.g., 2-[¹⁸F]fluoroethylacetylene) to generate radiolabeled triazoles for targeting biomolecules .

Q. What strategies optimize regioselectivity in 1,3-dipolar cycloadditions involving this compound?

  • Catalytic systems : Cu(I) ensures 1,4-regioselectivity, while Ru catalysts favor 1,5-triazoles. Solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) further modulate outcomes .
  • Steric effects : Bulky alkynes (e.g., ethynylcyclohexane) reduce side reactions by slowing non-catalyzed thermal cycloadditions .

Q. How do computational studies aid in predicting the reactivity of this compound in triazole formation?

  • DFT calculations : Model transition states to compare activation energies of CuAAC vs. thermal pathways, explaining regioselectivity .
  • Molecular docking : Predict binding affinities of triazole derivatives to enzymes (e.g., FAAH inhibitors) for drug design .

Q. What experimental challenges arise when using this compound in solid-phase peptide synthesis?

  • Stability issues : Azides may decompose under prolonged basic conditions (e.g., Fmoc deprotection with piperidine). Use mild acids (1% TFA) to minimize degradation .
  • Purification : Hydrophobic byproducts require gradient elution (0–2% MeOH in DCM) during flash chromatography .

Data Contradiction Analysis

Q. Discrepancies in reaction yields for CuAAC applications

  • Cu(I) concentration : reports >95% conversion using 1 mol% CuSO₄, while other studies suggest 2–5 mol% is optimal for sterically hindered alkynes . This discrepancy may arise from differences in substrate solubility or competing side reactions.
  • Solvent systems : Water/t-BuOH (1:1) enhances kinetics in , whereas DMF-dominated systems in older studies show lower yields due to copper aggregation .

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